molecular formula C15H15NO2 B4799544 2-methoxy-3-methyl-N-phenylbenzamide

2-methoxy-3-methyl-N-phenylbenzamide

Cat. No.: B4799544
M. Wt: 241.28 g/mol
InChI Key: SVLSPTWVUJEBAV-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-N-phenylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. While specific data on this exact compound is limited, studies on the broader N-phenylbenzamide chemical class indicate significant potential as antimicrobial agents, particularly against Gram-positive bacteria such as B. subtilis and S. aureus . Quantitative Structure-Activity Relationship (QSAR) studies suggest that the antibacterial activity of these compounds may be influenced by electrostatic interactions and the presence of specific substituents on the benzamide rings . Furthermore, structurally related bis-amide compounds, such as the probe molecule ML365, have been identified as potent and selective small-molecule inhibitors of the TASK1 potassium channel (KCNK3) . This channel is a two-pore domain potassium channel that plays a critical role in regulating cell membrane potential and is involved in a variety of physiological processes including immune response, hormone secretion, and neuronal function . As a research chemical, this compound provides a valuable core structure for investigating these and other biological pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methoxy-3-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-6-10-13(14(11)18-2)15(17)16-12-8-4-3-5-9-12/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSPTWVUJEBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-phenylbenzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-methyl-N-phenylbenzamide.

    Reduction: The amide group can be reduced to an amine group, yielding 2-methoxy-3-methyl-N-phenylbenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-hydroxy-3-methyl-N-phenylbenzamide

    Reduction: 2-methoxy-3-methyl-N-phenylbenzylamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-methoxy-3-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The phenyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Methoxy-3-methyl-N-phenylbenzamide and Analogs

Compound Name Substituents on Benzamide Ring N-Substituent Key Functional Groups Notable Properties/Applications References
This compound (Target) 2-OCH₃, 3-CH₃ Phenyl Methoxy, Methyl Hypothesized fluorescence, coordination N/A
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Chlorophenyl Methoxy, Methyl, Cl Fluorescence with Pb²⁺ complexes
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃ 3-Cl-2-methylphenyl Amino, Methoxy, Cl Potential bioactivity, directing groups
2-Hydroxy-N-(3-methoxyphenyl)benzamide 2-OH 3-Methoxyphenyl Hydroxyl, Methoxy Hydrogen bonding, solubility effects
3-Chloro-N-phenylbenzamide 3-Cl Phenyl Chloro Electron-withdrawing effects

Key Observations:

  • Substituent Position Effects : The target compound’s 2-OCH₃ and 3-CH₃ groups contrast with analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (2-OCH₃, 4-CH₃) . Positional differences influence steric bulk and electronic distribution, affecting properties like fluorescence and metal coordination.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methyl (weakly donating) groups in the target compound differ from electron-withdrawing substituents like Cl in 3-Chloro-N-phenylbenzamide . This impacts reactivity in C–H activation or metal-ligand interactions.
  • Functional Group Diversity: Amino groups (e.g., in ) enhance hydrogen bonding and coordination, whereas hydroxyl groups (e.g., ) increase acidity and solubility.

Spectroscopic and Physicochemical Properties

  • Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence when complexed with Pb²⁺, attributed to the methoxy group’s electron-donating effect enhancing π-conjugation .
  • X-ray Crystallography : Analogs like 3-Chloro-N-phenylbenzamide and nitro-substituted benzamides () reveal planar benzamide cores with substituent-dependent bond angles. For example, Cl substituents increase C–C bond polarization .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-3-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves an amide coupling reaction between 2-methoxy-3-methylbenzoic acid and aniline derivatives. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) to form the reactive intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity and solubility.
  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization improves purity, with solvent systems like ethyl acetate/hexane (1:3) commonly used .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies substituent patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) resonance at ~165–170 ppm and methoxy/methyl carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₅NO₂) via exact mass matching .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

  • Targeted modifications : Systematically vary substituents (e.g., methoxy position, methyl groups) and assess changes in bioactivity using assays like antimicrobial disk diffusion or cell viability tests .
  • Computational modeling :
    • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, enzymes) .
    • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .
  • Kinetic assays : Surface plasmon resonance (SPR) or fluorescence polarization measures binding kinetics (Kd, kon/koff) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability .
  • Orthogonal assays : Confirm activity using multiple methods (e.g., in vitro enzyme inhibition + in vivo toxicity profiling) .
  • Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies mitigate solubility challenges during formulation for biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to enhance aqueous solubility while maintaining cell viability .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble ionic forms .

Q. How can regioselectivity issues during synthesis be addressed?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) or acetyl groups to direct coupling to the desired position .
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd/C) for selective cross-coupling reactions .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired regioisomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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